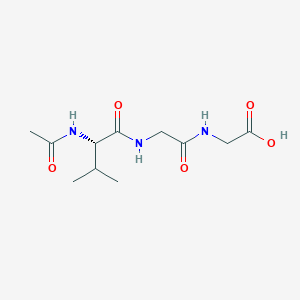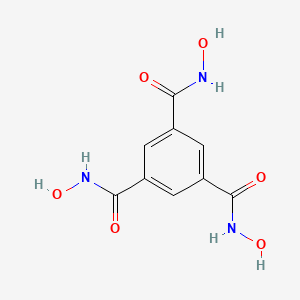
1,3,5-Benzenetricarboxamide, N,N',N''-trihydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Benzenetricarboxamide, N,N’,N’‘-trihydroxy- is a compound that belongs to the family of benzenetricarboxamides. These compounds are known for their ability to form supramolecular structures through self-assembly. The unique structure of 1,3,5-Benzenetricarboxamide, N,N’,N’'-trihydroxy- allows it to participate in various chemical reactions and applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,5-Benzenetricarboxamide, N,N’,N’'-trihydroxy- can be synthesized through the reaction of benzene-1,3,5-tricarboxylic acid with appropriate amines under controlled conditions. The reaction typically involves the use of a dehydrating agent to facilitate the formation of the amide bonds. The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields and purity of the product .
Industrial Production Methods
Industrial production of 1,3,5-Benzenetricarboxamide, N,N’,N’'-trihydroxy- involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of large quantities of the compound, ensuring consistency and quality. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Benzenetricarboxamide, N,N’,N’'-trihydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups on the compound.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzenetricarboxamides .
Applications De Recherche Scientifique
1,3,5-Benzenetricarboxamide, N,N’,N’'-trihydroxy- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex supramolecular structures and materials.
Biology: Investigated for its potential in drug delivery systems and as a scaffold for biomolecular interactions.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent.
Industry: Utilized in the development of advanced materials with unique properties, such as self-healing materials and responsive polymers
Mécanisme D'action
The mechanism of action of 1,3,5-Benzenetricarboxamide, N,N’,N’'-trihydroxy- involves its ability to form hydrogen bonds and participate in supramolecular self-assembly. The compound can interact with various molecular targets through hydrogen bonding, leading to the formation of well-defined structures. These interactions can influence the compound’s properties and its ability to exert specific effects in biological and chemical systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Benzenetricarboxylic acid: A precursor to 1,3,5-Benzenetricarboxamide, N,N’,N’'-trihydroxy- and other benzenetricarboxamides.
N,N’,N’'-Tris(2-aminoethyl)-1,3,5-benzenetricarboxamide: A similar compound with different substituents on the amide groups.
N,N’,N’'-Tris(3-pyridyl)-1,3,5-benzenetricarboxamide: Another derivative with pyridyl groups, used in coordination chemistry
Uniqueness
1,3,5-Benzenetricarboxamide, N,N’,N’'-trihydroxy- is unique due to its specific functional groups that allow for versatile interactions and self-assembly. Its ability to form well-defined supramolecular structures makes it valuable in various applications, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
30240-05-2 |
|---|---|
Formule moléculaire |
C9H9N3O6 |
Poids moléculaire |
255.18 g/mol |
Nom IUPAC |
1-N,3-N,5-N-trihydroxybenzene-1,3,5-tricarboxamide |
InChI |
InChI=1S/C9H9N3O6/c13-7(10-16)4-1-5(8(14)11-17)3-6(2-4)9(15)12-18/h1-3,16-18H,(H,10,13)(H,11,14)(H,12,15) |
Clé InChI |
IJDZJWBDGIZZAV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1C(=O)NO)C(=O)NO)C(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,6-Dimethyl-4-oxo-3-(propoxycarbonyl)-6,7,8,9-tetrahydro-4h-pyrido[1,2-a]pyrimidin-1-ium methyl sulfate](/img/structure/B14688738.png)
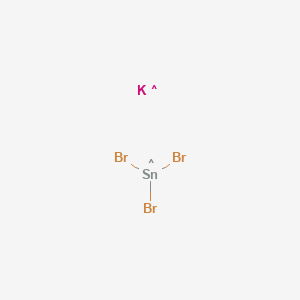
![3-(Diethylamino)-6-[2-(6-methyl-1,3-benzothiazol-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14688748.png)
![4-Nitrobenzo[cd]indol-2(1h)-one](/img/structure/B14688749.png)

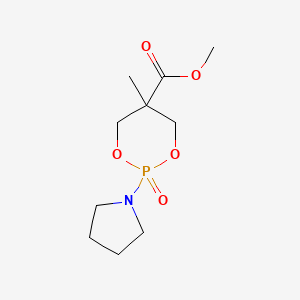
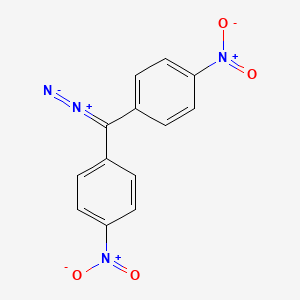
![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14688771.png)
![2,6,7-Trioxa-4-phospha-1-arsabicyclo[2.2.2]octane](/img/structure/B14688776.png)
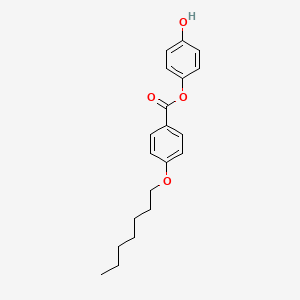

![17-azapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2,4,6,8,10,12(20),13,15,17-decaene](/img/structure/B14688793.png)

